

# Eltoprazine hydrochloride dose-response curve analysis

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## Compound of Interest

Compound Name: Eltoprazine hydrochloride

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## Eltoprazine Hydrochloride Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information for conducting experiments with **Eltoprazine hydrochloride**, with a specific focus on dose-response curve analysis.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **Eltoprazine hydrochloride**?

A1: **Eltoprazine hydrochloride** is a psychoactive agent that functions as a partial agonist for the serotonin 5-HT<sub>1A</sub> and 5-HT<sub>1B</sub> receptors.[1][2] Its pharmacological effects are attributed to its selective interaction with these serotonin receptor subtypes, thereby modulating the serotonergic system.[1] It has also been noted to have a weaker antagonistic action on the 5-HT<sub>1C</sub> receptor.[1]

Q2: What are the primary research applications for Eltoprazine?

A2: Eltoprazine has been principally investigated for its potential to treat Levodopa-induced dyskinesia (LID) in patients with Parkinson's disease.[2][3][4] Additionally, it has been studied for its anti-aggressive properties and for its potential role in managing cognitive impairment associated with schizophrenia.[3]

Q3: What is the pharmacokinetic profile of Eltoprazine in humans?

A3: Eltoprazine exhibits a linear pharmacokinetic profile, meaning that peak plasma concentrations (Cmax) and the area under the curve (AUC) are proportional to the administered dose.<sup>[5]</sup> The mean elimination half-life is approximately 6.5 to 9.8 hours after a single oral dose.<sup>[5][6]</sup> The time to reach peak plasma concentration (Tmax) typically ranges from 1 to 4 hours.<sup>[6]</sup>

Q4: What are the effective dose ranges observed in clinical studies for LID?

A4: In clinical trials for Levodopa-induced dyskinesia, single oral doses of 5 mg and 7.5 mg of Eltoprazine have been shown to cause a statistically significant reduction in dyskinesia.<sup>[2][3][4]</sup> A 2.5 mg dose showed some clinical improvement but often failed to reach statistical significance.<sup>[3]</sup>

Q5: Are there any known significant drug interactions with Eltoprazine?

A5: Yes, co-administration of Eltoprazine with other Central Nervous System (CNS) depressants can increase the risk and severity of CNS depression. Caution is also advised when combining Eltoprazine with other serotonergic agents due to an increased risk of serotonin syndrome.

## Data Presentation

**Table 1: Eltoprazine Hydrochloride - Receptor Binding Profile**

Receptor Subtype	Binding Affinity (Ki)	Functional Activity	Reference
5-HT1A	40 nM	Agonist / Partial Agonist	<sup>[1]</sup>
5-HT1B	52 nM	Partial Agonist	<sup>[1]</sup>
5-HT1C	81 nM	Weak Antagonist	<sup>[1]</sup>

**Table 2: Clinical Dose-Response of Eltoprazine in Levodopa-Induced Dyskinesia (LID)**

Dose (Oral)	Efficacy in Reducing LID	Statistical Significance (vs. Placebo)	Key Findings	Reference
2.5 mg	Clinical improvement observed	Not statistically significant in some studies	Showed a trend towards reduction but was not consistently significant.	[3]
5.0 mg	Significant reduction	p = 0.004 / p = 0.0007	Consistently demonstrated a significant antidyskinetic effect without impairing the antiparkinsonian action of levodopa.	[3][4]
7.5 mg	Significant reduction	p = 0.0467 (in one study)	Post-hoc analyses confirmed an antidyskinetic effect at this dose.	[3][4]

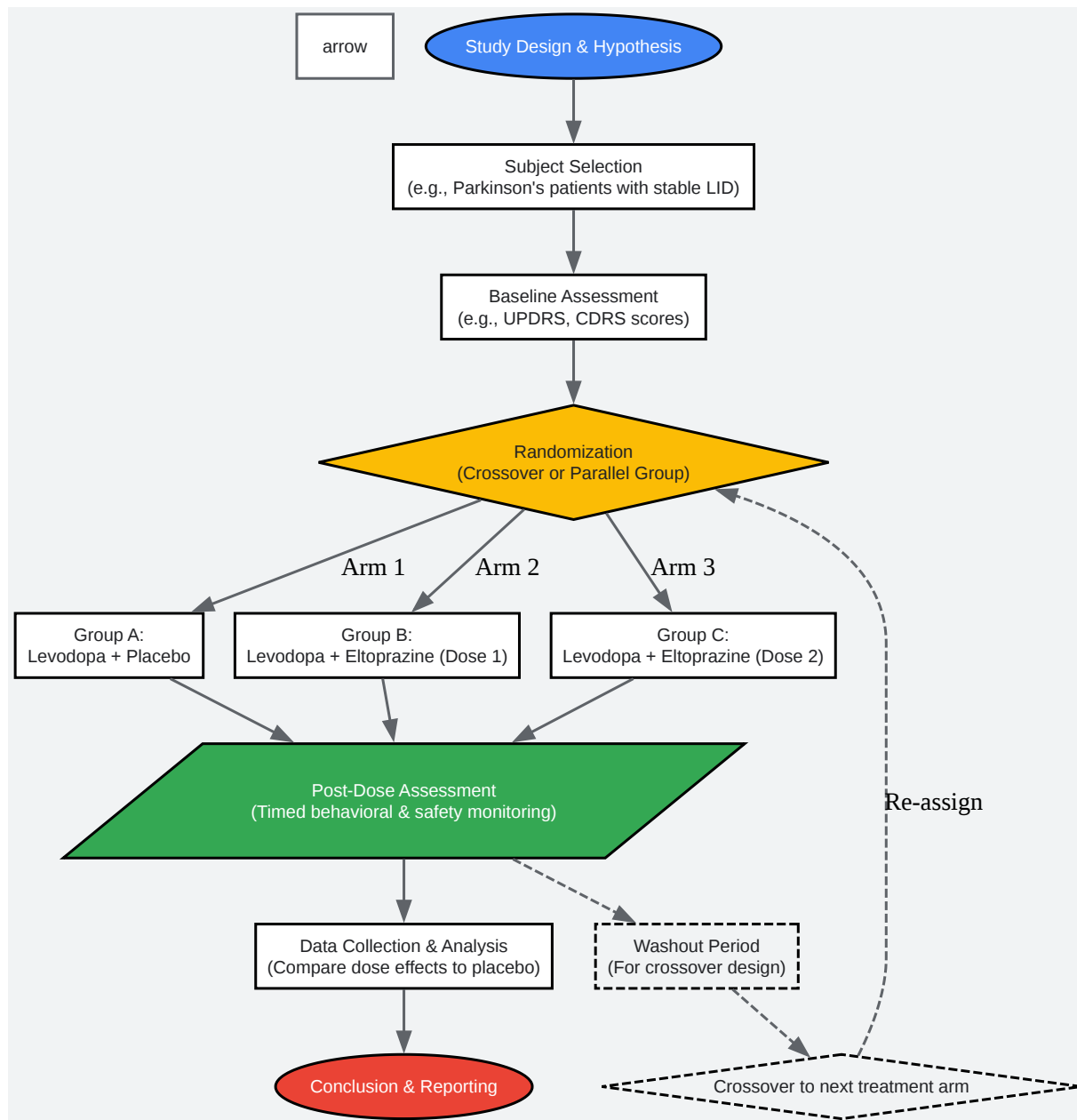
**Table 3: Pharmacokinetic Parameters of Etopiprazine (Single Oral Dose in Healthy Males)**

Parameter	Value	Conditions	Reference
Elimination Half-life (t <sub>1/2</sub> )	~6.5 - 9.8 hours	Single oral dose	[5][6]
Time to Peak (Tmax)	1 - 4 hours	Single 8 mg oral dose	[6]
Peak Plasma Conc. (Cmax)	24 ng/mL	Single 8 mg oral dose	[6]
Bioavailability (Oral)	~100%	Comparison of oral vs. IV administration	[7]
Dose Proportionality	Linear	Doses from 5 mg to 30 mg	[5]

## Mandatory Visualizations

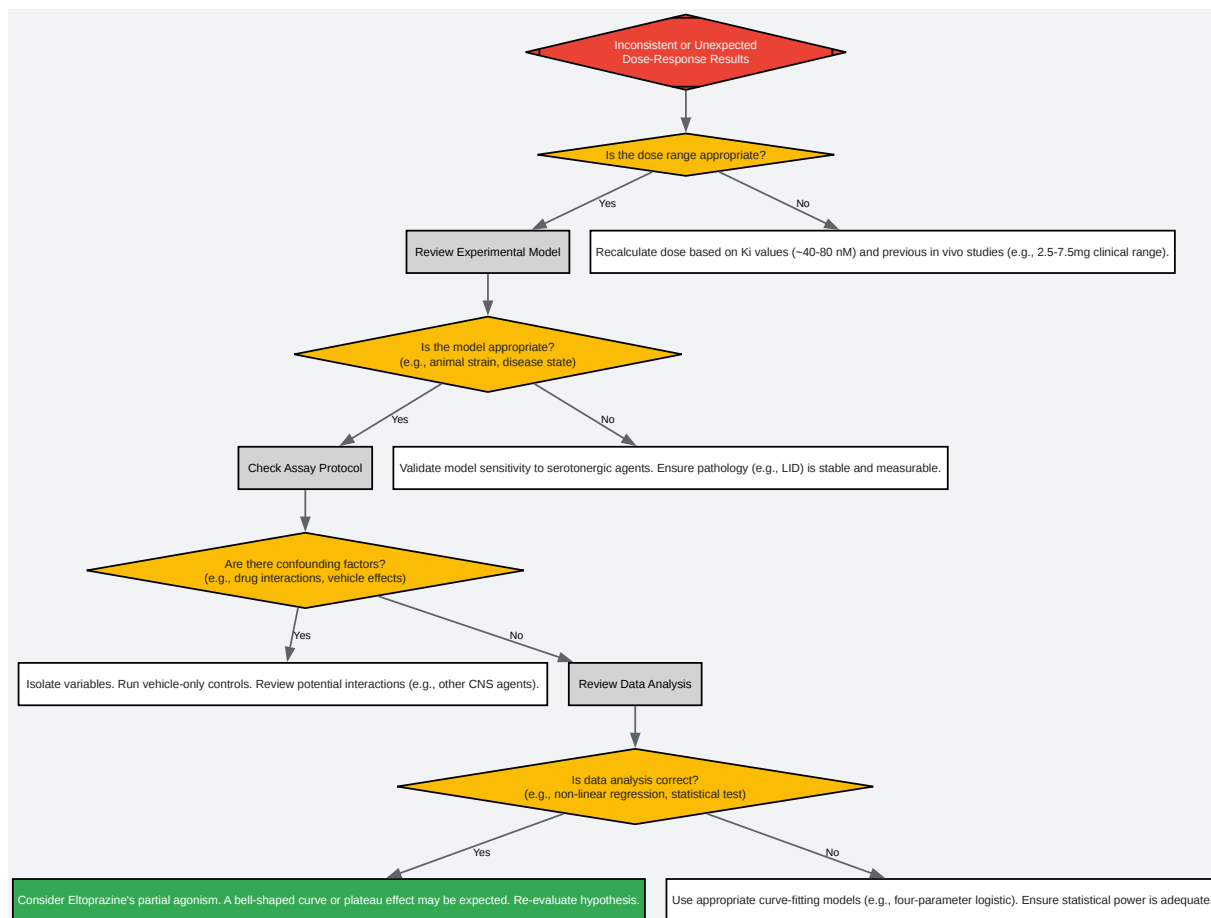


Caption: Mechanism of action for Eltoprazine in reducing Levodopa-Induced Dyskinesia.



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Caption: Experimental workflow for a clinical dose-response study of Eltoprazine in LID.



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## References

- 1. Neurochemical profile of eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. Eltoprazine, a drug which reduces aggressive behaviour, binds selectively to 5-HT1 receptor sites in the rat brain: an autoradiographic study [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Eltoprazine suppresses hyperpolarizing responses to serotonin in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
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